molecular formula C14H18Cl2N2O2 B239788 2,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide

2,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide

カタログ番号 B239788
分子量: 317.2 g/mol
InChIキー: UUMRJPVPNPFXMH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as JNJ-17203212 and is categorized as a selective transient receptor potential vanilloid 1 (TRPV1) antagonist.

作用機序

JNJ-17203212 exerts its effects by selectively binding to the 2,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide receptor and inhibiting its activation. 2,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide is a receptor that is involved in pain sensation, temperature regulation, and inflammation. By inhibiting the activation of 2,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide, JNJ-17203212 can reduce pain sensation, inflammation, and temperature sensitivity.
Biochemical and Physiological Effects
JNJ-17203212 has been shown to have various biochemical and physiological effects. Studies have demonstrated that JNJ-17203212 can reduce pain sensation, inflammation, and temperature sensitivity. In addition, JNJ-17203212 has been shown to induce apoptosis and suppress angiogenesis in cancer cells. Furthermore, JNJ-17203212 has been shown to protect neurons from oxidative stress and inflammation.

実験室実験の利点と制限

One of the main advantages of JNJ-17203212 is its selectivity for the 2,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide receptor. This makes it a useful tool for studying the role of 2,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide in various physiological and pathological processes. In addition, JNJ-17203212 has been shown to have high potency and efficacy, which makes it a useful tool for studying the effects of 2,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide inhibition.
One of the limitations of JNJ-17203212 is its potential off-target effects. Although JNJ-17203212 is selective for the 2,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide receptor, it may also interact with other receptors or enzymes, which can lead to unwanted effects. Furthermore, JNJ-17203212 has not been extensively studied in humans, which limits its potential clinical applications.

将来の方向性

There are several future directions for the use of JNJ-17203212. One potential direction is the development of new analgesic drugs. JNJ-17203212 has been shown to reduce pain sensation by inhibiting the activation of 2,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide, which makes it a potential candidate for the development of new analgesics.
Another potential direction is the development of new cancer therapeutics. JNJ-17203212 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis. This makes it a potential candidate for the development of new cancer therapeutics.
Furthermore, JNJ-17203212 has been shown to have neuroprotective effects. This makes it a potential candidate for the development of new neuroprotective drugs for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Conclusion
In conclusion, JNJ-17203212 is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. Its selective inhibition of the 2,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide receptor makes it a potential candidate for the development of new analgesic drugs, cancer therapeutics, and neuroprotective drugs. However, further studies are needed to fully understand its potential clinical applications and limitations.

合成法

The synthesis of JNJ-17203212 involves the reaction of 2,5-dichlorobenzoic acid with 3-(4-morpholinyl)propylamine in the presence of thionyl chloride. The resulting product is then treated with benzoyl chloride to obtain the final compound. This method has been optimized to produce JNJ-17203212 with high purity and yield.

科学的研究の応用

JNJ-17203212 has been extensively studied for its potential applications in various fields such as pain management, cancer treatment, and neurological disorders. As a 2,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide antagonist, JNJ-17203212 has been shown to inhibit the activation of 2,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide, which is a receptor involved in pain sensation. This makes JNJ-17203212 a potential candidate for the development of new analgesic drugs.
In addition, JNJ-17203212 has been shown to have anti-cancer properties. Studies have demonstrated that JNJ-17203212 can inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis. This makes JNJ-17203212 a potential candidate for the development of new cancer therapeutics.
Furthermore, JNJ-17203212 has been shown to have neuroprotective effects. Studies have demonstrated that JNJ-17203212 can protect neurons from oxidative stress and inflammation, which are implicated in the development of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. This makes JNJ-17203212 a potential candidate for the development of new neuroprotective drugs.

特性

製品名

2,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide

分子式

C14H18Cl2N2O2

分子量

317.2 g/mol

IUPAC名

2,5-dichloro-N-(3-morpholin-4-ylpropyl)benzamide

InChI

InChI=1S/C14H18Cl2N2O2/c15-11-2-3-13(16)12(10-11)14(19)17-4-1-5-18-6-8-20-9-7-18/h2-3,10H,1,4-9H2,(H,17,19)

InChIキー

UUMRJPVPNPFXMH-UHFFFAOYSA-N

SMILES

C1COCCN1CCCNC(=O)C2=C(C=CC(=C2)Cl)Cl

正規SMILES

C1COCCN1CCCNC(=O)C2=C(C=CC(=C2)Cl)Cl

溶解性

41 [ug/mL]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。